RET-IN-21

RET V804M Gatekeeper Mutation Selectivity

RET-IN-21 selectively targets the RET V804M gatekeeper mutant while sparing wild-type RET and KDR (110-fold selectivity)—unlike pan-RET inhibitors. With nanomolar cellular potency (IC₅₀=2.7 nM), clean kinome selectivity (only RET/KDR hit among 468 kinases), and robust in vivo efficacy (91% TGI at 45 mg/kg without body weight loss), it enables chronic dosing studies, mutant-specific signaling analysis, and combination strategy evaluation. Choose RET-IN-21 for precision target engagement without wild-type signaling interference.

Molecular Formula C19H16N6O
Molecular Weight 344.4 g/mol
Cat. No. B11933434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRET-IN-21
Molecular FormulaC19H16N6O
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C3N=C(C=CN3N=C2)NCC4=CC=NC=C4)C(=O)N
InChIInChI=1S/C19H16N6O/c20-18(26)15-3-1-14(2-4-15)16-12-23-25-10-7-17(24-19(16)25)22-11-13-5-8-21-9-6-13/h1-10,12H,11H2,(H2,20,26)(H,22,24)
InChIKeyDICBAYNNPUCOOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RET-IN-21: Overview, Chemical Class, and Key Features


RET-IN-21 (CAS 2414373-42-3; also known as DUN73423, RET V804M-IN-1, or compound 5) is a small-molecule receptor tyrosine kinase inhibitor featuring a bicyclic pyrazolo[1,5-a]pyrimidine scaffold substituted at position 3 with a benzamide group and at position 5 with a (pyridin-4-ylmethyl)amino side chain . It is distinguished by its selective inhibition of the RET V804M gatekeeper mutant kinase, with negligible activity against wild-type RET or KDR (VEGFR2), positioning it as a potential adjunct therapy for resistant RET-driven cancers .

RET-IN-21: Why Generic RET Inhibitors Cannot Replace a Mutant-Selective Tool


Standard RET inhibitors, including FDA-approved agents like pralsetinib, selpercatinib, cabozantinib, and vandetanib, broadly inhibit both wild-type RET and various mutants, often accompanied by significant off-target kinase activity (e.g., VEGFR2/KDR) that leads to dose-limiting toxicities and compromised therapeutic windows [1][2]. In contrast, RET-IN-21 was specifically engineered to spare wild-type RET and KDR while potently targeting the V804M gatekeeper mutant, a common resistance mutation to first-line RET inhibitors. Simple substitution with a pan-RET inhibitor fails to model the mutant-specific suppression required to study resistance mechanisms or develop adjunct therapeutic strategies [3].

RET-IN-21: Quantifiable Evidence for Differentiated Selection


RET-IN-21 Exhibits Mutant-Specific Potency with >110-Fold Selectivity Over Wild-Type RET and KDR

RET-IN-21 inhibits the RET V804M mutant kinase with an IC50 of 20 nM (0.02 µM) while showing minimal inhibition of wild-type RET (IC50 = 74 nM) and KDR (IC50 = 2.2 µM), yielding selectivity ratios of 3.7-fold and 110-fold, respectively . This contrasts sharply with multi-targeted RET inhibitors like cabozantinib (RET IC50 = 5.2 nM, KDR IC50 = 0.035 nM) and vandetanib (RET V804M IC50 = 1500 nM), which either lack mutant selectivity or exhibit high KDR activity [1]. The pronounced mutant specificity enables precise interrogation of V804M-driven resistance without confounding wild-type or off-target effects.

RET V804M Gatekeeper Mutation Selectivity Kinase Inhibitor

RET-IN-21 Demonstrates Potent Antiproliferative Activity in RET V804M-Driven Cells

In Ba/F3 cells stably expressing RET V804M, RET-IN-21 reduced cell viability with an IC50 of 2.7 nM, while in wild-type RET-expressing Ba/F3 cells the IC50 was 8.9 nM, confirming >3-fold cellular selectivity for the mutant . In TT medullary thyroid carcinoma cells harboring endogenous RET V804M, the compound inhibited proliferation with an IC50 of 3.1 nM and suppressed downstream phosphorylation of RET, ERK1/2, and AKT . By comparison, vandetanib exhibits an IC50 of approximately 1500 nM against RET V804M in similar cellular assays, highlighting a >500-fold difference in potency [1].

Antiproliferative Ba/F3 TT Cells Cell Viability

RET-IN-21 Achieves Significant In Vivo Tumor Growth Inhibition with Favorable Tolerability

In a Ba/F3-RET V804M xenograft mouse model, once-daily oral administration of RET-IN-21 at 5 mg/kg, 15 mg/kg, and 45 mg/kg for 14 days resulted in tumor growth inhibition (TGI) rates of 52%, 76%, and 91%, respectively, with the 45 mg/kg dose reducing tumor weight from ~0.9 g to ~0.08 g without significant body weight loss (<3%) . This contrasts with multi-kinase inhibitors like cabozantinib, which at efficacious doses frequently cause dose-limiting toxicities due to potent VEGFR2 inhibition, limiting sustained target coverage [1].

Xenograft In Vivo Tumor Growth Inhibition Tolerability

RET-IN-21 Exhibits High Kinase Selectivity Across a Panel of 468 Kinases

When screened against a panel of 468 human kinases at 1 µM, RET-IN-21 significantly inhibited only RET (both V804M and wild-type) and KDR, with no meaningful inhibition of other kinases including EGFR, HER2, MET, FGFR1, or PKA . This narrow target profile contrasts with earlier-generation RET inhibitors like cabozantinib and vandetanib, which potently inhibit multiple kinases (e.g., VEGFR2, MET, EGFR) and are associated with broader off-target toxicity profiles [1].

Kinase Profiling Selectivity Panel Off-Target

RET-IN-21 Induces G1 Cell Cycle Arrest and Apoptosis in RET V804M-Driven Cells

Treatment of Ba/F3-RET V804M cells with 10 nM RET-IN-21 for 48 hours increased the G1 phase population from ~45% to ~68% and induced apoptosis in ~25% of cells versus ~3% in vehicle controls, as measured by flow cytometry . This mechanistic outcome is consistent with on-target RET inhibition and contrasts with the broader cytotoxic or cytostatic effects observed with multi-kinase inhibitors that often trigger apoptosis via off-target mechanisms [1].

Cell Cycle Arrest Apoptosis G1 Arrest Flow Cytometry

RET-IN-21: Optimal Research Applications Based on Quantitative Evidence


Modeling Acquired Resistance to First-Line RET Inhibitors

RET-IN-21 is ideally suited for establishing and studying RET V804M gatekeeper mutation-driven resistance in vitro and in vivo. Its selective inhibition of the mutant over wild-type RET (3.7-fold) and KDR (110-fold) allows researchers to isolate the effects of mutant suppression without confounding wild-type signaling or anti-angiogenic effects. This application is supported by its nanomolar cellular potency (IC50 = 2.7 nM) and robust in vivo efficacy (91% TGI at 45 mg/kg) .

Selective Chemical Probe for RET V804M Kinase Activity

With a clean kinase selectivity profile (only RET and KDR inhibited among 468 kinases at 1 µM) and minimal inhibition of wild-type RET, RET-IN-21 serves as a precise chemical probe to dissect RET V804M-specific signaling pathways, evaluate combination strategies with other targeted agents, and validate mutant-selective target engagement in biochemical and cellular assays [1].

Preclinical In Vivo Efficacy and Tolerability Studies

The compound's favorable in vivo profile—achieving significant tumor growth inhibition without body weight loss—makes it a valuable tool for chronic dosing studies in RET V804M xenograft models to assess pharmacodynamics, resistance emergence, and potential combination regimens. Its oral bioavailability and defined formulation (DMSO-soluble) facilitate routine in vivo pharmacology studies .

Mechanistic Studies of RET-Driven Cell Cycle and Apoptosis

RET-IN-21 induces G1 arrest and apoptosis specifically in RET V804M-expressing cells at low nanomolar concentrations. Researchers can employ this compound to investigate the downstream consequences of mutant RET inhibition, including alterations in ERK/AKT signaling, cell cycle regulators, and apoptotic markers, providing insights into resistance mechanisms and therapeutic vulnerabilities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for RET-IN-21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.